molecular formula C27H35N5O3 B2640266 N1-(4-acetamidophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 922093-04-7

N1-(4-acetamidophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No. B2640266
M. Wt: 477.609
InChI Key: JKGHFDLMGIXGIY-UHFFFAOYSA-N
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Description

N1-(4-acetamidophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C27H35N5O3 and its molecular weight is 477.609. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure Analysis

  • The extended conformation of molecules similar to N1-(4-acetamidophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide, like OPC-21268, has been observed with intermolecular hydrogen bonds stabilizing the structure. This suggests potential applications in structural chemistry and molecular design (Kido, Kondo, Yamashita, & Ogawa, 1994).

Crystal Structure Analysis

  • A study on the crystal structure of related compounds indicates potential applications in crystallography and material sciences. For example, the hydrochloride salt of a similar compound showed an interesting arrangement, which could be relevant for understanding molecular interactions (Ullah & Stoeckli-Evans, 2021).

Platelet Antiaggregating Activity

  • Some compounds with a similar structure have shown platelet antiaggregating activity, suggesting potential applications in cardiovascular research and therapy (Ranise et al., 1991).

Metabolite Identification and Transporter-Mediated Excretion

  • Research on metabolites of related compounds, like YM758, has implications in pharmacokinetics, indicating potential applications in drug development and personalized medicine (Umehara et al., 2009).

Glycoprotein IIb/IIIa Antagonists Design

  • The design of non-peptide glycoprotein IIb/IIIa antagonists based on similar compounds suggests applications in the development of new therapeutic agents for conditions like thrombosis (Hutchinson et al., 1996).

Antihypertensive Agents

  • The synthesis of piperidine derivatives with a quinazoline ring system, similar in structure, shows potential in developing new antihypertensive agents (Takai et al., 1986).

Antibacterial Activity

  • N-substituted derivatives of similar compounds have been synthesized and evaluated for antibacterial activity, indicating possible applications in developing new antibacterial agents (Khalid et al., 2016).

α1-Adrenergic Receptor Antagonist

  • Arylsulfonamide derivatives of related compounds as α1-adrenergic receptor antagonists suggest applications in urology and cardiovascular research (Rak et al., 2016).

Tetrahydroquinoline Derivatives

SERM Radioligands for PET Imaging

  • Carbon-11 labeled tetrahydroisoquinoline derivatives as SERM radioligands suggest applications in imaging for breast cancer diagnostics (Gao et al., 2008).

properties

IUPAC Name

N'-(4-acetamidophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O3/c1-19(33)29-22-9-11-23(12-10-22)30-27(35)26(34)28-18-25(32-15-4-3-5-16-32)21-8-13-24-20(17-21)7-6-14-31(24)2/h8-13,17,25H,3-7,14-16,18H2,1-2H3,(H,28,34)(H,29,33)(H,30,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGHFDLMGIXGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-acetamidophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide

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